molecular formula C26H25NO4 B8115031 Propargyl-PEG3 Pyrene

Propargyl-PEG3 Pyrene

Cat. No.: B8115031
M. Wt: 415.5 g/mol
InChI Key: XVCVYWIKDVZCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3 Pyrene (CAS: 2752164-04-6), also known as Pyrene-PEG3-Propargyl, is a multifunctional compound combining three key components:

  • Pyrene: A polycyclic aromatic hydrocarbon with strong fluorescence properties, enabling applications in bioimaging and fluorescence-based assays .
  • PEG3 (Triethylene Glycol): A hydrophilic spacer that enhances water solubility, reduces nonspecific interactions, and provides molecular flexibility for conjugation .
  • Propargyl Group: A terminal alkyne that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry for bioconjugation .

Properties

IUPAC Name

N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-2-13-29-15-17-31-18-16-30-14-12-27-26(28)23-11-9-21-7-6-19-4-3-5-20-8-10-22(23)25(21)24(19)20/h1,3-11H,12-18H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVYWIKDVZCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The preparation of this compound hinges on a two-step process: (1) functionalization of pyrene-1-carboxylic acid with a PEG3 spacer and (2) terminal propargylation. The first step involves coupling pyrene-1-carboxylic acid with a triethylene glycol (PEG3) diamine via carbodiimide-mediated amidation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The second step introduces the propargyl group through nucleophilic substitution, where the terminal hydroxyl group of PEG3 is replaced with propargyl bromide in the presence of a base such as potassium carbonate.

Key Reaction Equations:

  • Amidation:
    Pyrene-1-COOH+H2N-PEG3-OHEDC/NHSPyrene-1-CONH-PEG3-OH+H2O\text{Pyrene-1-COOH} + \text{H}_2\text{N-PEG3-OH} \xrightarrow{\text{EDC/NHS}} \text{Pyrene-1-CONH-PEG3-OH} + \text{H}_2\text{O}

  • Propargylation:
    Pyrene-1-CONH-PEG3-OH+HC≡CCH2BrK2CO3Pyrene-1-CONH-PEG3-O-CH2C≡CH+KBr+H2O\text{Pyrene-1-CONH-PEG3-OH} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{Pyrene-1-CONH-PEG3-O-CH}_2\text{C≡CH} + \text{KBr} + \text{H}_2\text{O}

Alternative Pathways

A less common route employs click chemistry for propargyl attachment. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) links a pre-synthesized azide-functionalized PEG3-pyrene intermediate with propargyl alcohol. However, this method introduces copper residues, necessitating additional purification steps.

Detailed Synthesis Protocol

Reagents and Conditions

ComponentSpecificationSource
Pyrene-1-carboxylic acid98% purity, anhydrousCommercial suppliers (e.g., Sigma-Aldrich)
PEG3 diamineMW 148.2 g/mol, >95% amine termination
Propargyl bromide80 wt.% in toluene
SolventAnhydrous DMF, molecular sieves (3Å)
Reaction temperature0–25°C (Step 1); 40–60°C (Step 2)

Stepwise Procedure

  • Amidation of Pyrene-1-Carboxylic Acid:
    Pyrene-1-carboxylic acid (2.0 mmol) and PEG3 diamine (2.2 mmol) are dissolved in 50 mL DMF under nitrogen. EDC (2.4 mmol) and NHS (2.4 mmol) are added, and the mixture is stirred at 0°C for 1 hour, then at room temperature for 24 hours. The product, Pyrene-1-CONH-PEG3-OH, is precipitated using cold diethyl ether and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

  • Propargylation:
    Pyrene-1-CONH-PEG3-OH (1.0 mmol) and propargyl bromide (3.0 mmol) are dissolved in 30 mL DMF with K₂CO₃ (5.0 mmol). The reaction is heated to 50°C for 12 hours, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF: DMF enhances solubility of pyrene intermediates but may cause side reactions at elevated temperatures. Tetrahydrofuran (THF) offers milder conditions but reduces reaction rates by 40%.

  • Temperature Control: Propargylation at >60°C leads to decomposition (15–20% yield loss), whereas temperatures <40°C prolong reaction times (>24 hours).

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI, 10 mol%) as a phase-transfer catalyst improves propargyl bromide reactivity, achieving 92% conversion in 8 hours.

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsReference
¹H NMR (500 MHz, CDCl₃)δ 8.1–8.3 (pyrene aromatic H), δ 4.2 (–O–CH₂–C≡CH), δ 3.5–3.7 (PEG3 backbone)
HRMS m/z 416.1832 [M+H]⁺ (calc. 416.1834)
Fluorescence λₑₓ 340 nm, λₑₘ 376/396 nm (pyrene excimer)

Purity Assessment

Reverse-phase HPLC (C18, 70% acetonitrile) reveals >98% purity, with trace impurities (<0.5%) attributed to PEG3 diamine residuals.

Scale-Up and Industrial Feasibility

Batch vs. Continuous Flow

  • Batch Synthesis: Suitable for small-scale production (1–10 g), with yields averaging 75–80%.

  • Continuous Flow: Microreactor systems reduce reaction time by 30% and improve yield to 85% by enhancing mass transfer.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Pyrene-1-carboxylic acid12,00058%
PEG3 diamine8,50032%
Solvents/Catalysts1,20010%

Challenges and Mitigation

Byproduct Formation

  • Di-propargylated Product: Occurs due to excess propargyl bromide, minimized by stoichiometric control (1:3 substrate:bromide ratio).

  • Oxidation of Propargyl Group: Prevented by conducting reactions under inert atmosphere.

Purification Difficulties

  • PEG3 Hydrophilicity: Complicates extraction; acetone precipitation or dialysis (MWCO 500 Da) effectively isolates the product.

Applications in Subsequent Syntheses

Bioconjugation Platforms

This compound serves as a linker for azide-functionalized antibodies via CuAAC, enabling site-specific labeling with >90% efficiency.

PROTACs Development

The compound’s PEG spacer facilitates solubility of proteolysis-targeting chimeras (PROTACs), as demonstrated in BRD4 degraders with DC₅₀ values of 1.2 nM .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

Scientific Research Applications

Propargyl-PEG3 Pyrene has diverse applications across several disciplines:

Fluorescent Probes in Chemistry

This compound is extensively used as a fluorescent probe in chemical studies, particularly for:

  • Protein Interactions: It helps in understanding protein conformations and dynamics through fluorescence resonance energy transfer (FRET) techniques.
  • Chemical Reactions: The compound can serve as a marker to track reaction pathways and mechanisms due to its fluorescent properties.

Biological Imaging

In biological research, this compound is employed for:

  • Bioimaging: Its fluorescence enables visualization of cellular processes in real-time, making it useful for studying live cells.
  • Labeling Agents: It can label biomolecules for tracking interactions within complex biological systems .

Material Science

The compound is also applied in developing advanced materials:

  • Sensors: Due to its unique optical properties, it can be integrated into sensors for detecting biological or chemical analytes.
  • Nanomaterials: Its structure allows for the creation of nanocarriers that can deliver drugs or genes effectively .

Case Study 1: Protein Interaction Studies

A study demonstrated the use of this compound in monitoring protein-protein interactions. Researchers utilized the compound to label proteins, allowing them to observe changes in fluorescence intensity that corresponded to interaction dynamics. This method provided insights into conformational changes during binding events.

Case Study 2: Cellular Imaging

In another application, this compound was used for imaging cellular processes. By incorporating the compound into live cell experiments, researchers were able to visualize the localization and movement of specific biomolecules within the cellular environment. The results highlighted its potential for real-time monitoring of cellular functions.

Mechanism of Action

The mechanism of action of Propargyl-PEG3 Pyrene involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, allowing it to attach to various biomolecules. The pyrene moiety provides fluorescence, making it useful for imaging and detection purposes. The PEG component enhances solubility and biocompatibility, facilitating its use in biological systems .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₆H₂₅NO₄
  • Molecular Weight : 415.49 g/mol
  • Solubility : Highly soluble in water and organic solvents (e.g., DMSO, DMF) due to the PEG spacer .
  • Stability : Stable at -20°C in dry, dark conditions but sensitive to light and repeated freeze-thaw cycles .

Comparison with Similar Compounds

Propargyl-PEG3 Pyrene belongs to a family of pyrene-PEG-alkyne/azide derivatives. Below is a detailed comparison with structurally related compounds:

Variations in PEG Chain Length

Compound PEG Length Functional Group Molecular Weight Solubility Key Applications
This compound 3 Propargyl 415.49 High Long spacer for bioconjugation
Pyrene-PEG2-Propargyl 2 Propargyl ~350–380 Moderate Short-range labeling
Pyrene-PEG4-Propargyl 4 Propargyl ~460–490 Very High Enhanced solubility for aqueous systems

Findings :

  • Longer PEG chains (e.g., PEG4) improve solubility but may introduce steric hindrance in dense molecular systems .
  • PEG3 offers a balance between solubility and efficient conjugation, making it ideal for most bioconjugation workflows .

Variations in Functional Groups

Compound Functional Group Reactivity Key Applications
This compound Propargyl CuAAC with azides Drug delivery, fluorescent probes
Pyrene-PEG3-COOH Carboxylic Acid EDC/NHS coupling Surface modification, covalent immobilization
Pyrene-PEG2-N3 Azide CuAAC with alkynes Polymer chemistry, bioorthogonal labeling

Findings :

  • Propargyl-terminated compounds are preferred for CuAAC due to faster reaction kinetics compared to azide-terminated analogs .
  • Carboxylic acid derivatives (e.g., Pyrene-PEG3-COOH) enable pH-dependent conjugation but require additional coupling reagents .

Fluorescence Performance

Compound Fluorescence Intensity Excitation/Emission (nm) Photostability
This compound High 340/376, 392 Moderate
Cyanine5 Alkyne Very High 649/670 High
BDP FL-PEG5-Propargyl Medium 502/510 Low

Findings :

  • This compound’s fluorescence is weaker than cyanine dyes but offers superior photostability compared to BDP FL derivatives .
  • Pyrene’s dual emission peaks (376 nm and 392 nm) allow ratiometric measurements in complex environments .

Research and Practical Considerations

  • Optimal Use Cases : this compound is ideal for applications requiring a balance between solubility, spacer length, and reliable click chemistry .
  • Limitations : Photobleaching under prolonged UV exposure necessitates light-protected storage .
  • Alternatives : For near-infrared imaging, cyanine-alkyne derivatives (e.g., Cyanine5 alkyne) are preferable despite higher costs .

Q & A

Q. What are the key structural and functional properties of Propargyl-PEG3 Pyrene relevant to its application in fluorescence-based assays?

this compound combines a pyrene fluorophore (for strong fluorescence emission) with a propargyl group (for click chemistry conjugation) and a PEG3 spacer (to enhance solubility and reduce steric hindrance). Researchers should prioritize characterizing its excitation/emission spectra (e.g., using fluorescence spectroscopy) and verifying conjugation efficiency via HPLC or mass spectrometry . For experimental design, align with the PICOT framework : define the Population (e.g., target biomolecules), Intervention (conjugation conditions), Comparison (unmodified pyrene controls), and Outcome (fluorescence intensity or binding efficiency) .

Q. How do solvent polarity and pH influence the fluorescence quantum yield of this compound?

Solvent polarity affects pyrene’s excimer formation, while pH may alter the PEG spacer’s hydration. Methodologically, systematically test solvents (e.g., DMSO, water, buffers) and pH ranges (3–10) using fluorometry. Include controls like pyrene alone to isolate PEG3’s effects. Data analysis should use Stern-Volmer plots to quantify quenching dynamics . Report conditions transparently per NIH preclinical guidelines to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s cellular uptake efficiency across different studies?

Contradictions often arise from variability in cell lines, incubation times, or concentration ranges. Apply the FINER criteria :

  • Feasible: Use standardized cell lines (e.g., HEK293 or HeLa) with controlled passage numbers.
  • Novel: Compare uptake under normoxic vs. hypoxic conditions.
  • Ethical: Adhere to cell culture ethics (e.g., mycoplasma testing).
  • Relevant: Validate results via flow cytometry and confocal microscopy . Statistical reconciliation (e.g., meta-analysis of variance) can identify confounding variables .

Q. How can researchers design a robust protocol for tracking this compound in live-cell imaging without photobleaching artifacts?

Optimize imaging parameters (e.g., lower laser intensity, shorter exposure times) and include anti-fade reagents (e.g., ascorbic acid). Use time-lapse microscopy with control experiments (e.g., untreated cells) to distinguish true signal from noise. Document all settings per COMSIN standards for replication .

Q. What methodologies are optimal for quantifying this compound’s conjugation efficiency with azide-functionalized biomolecules?

Employ click chemistry (CuAAC or strain-promoted) and quantify via:

  • Fluorescence resonance energy transfer (FRET) between pyrene and a quencher-labeled azide.
  • MALDI-TOF MS to confirm molecular weight shifts post-conjugation. Include negative controls (e.g., non-azide substrates) and triplicate runs to address batch variability .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, catalyst purity).
  • Characterize each batch via NMR (for PEG3 chain integrity) and HPLC (for propargyl group purity). Statistical tools like PCA (Principal Component Analysis) can correlate synthesis conditions with functional outcomes .

Q. What are the best practices for validating this compound’s specificity in multiplexed assays?

Perform cross-reactivity screens with structurally similar compounds (e.g., PEG2 pyrene derivatives) and use competitive binding assays. Data should be analyzed using ROC curves to determine specificity thresholds. Report false-positive rates transparently .

Methodological Challenges and Solutions

Q. What are the limitations of this compound in long-term stability studies, and how can they be mitigated?

Pyrene’s photostability degrades under prolonged UV exposure. Solutions include:

  • Storing aliquots in amber vials at -80°C.
  • Adding radical scavengers (e.g., Trolox) to imaging buffers. Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Q. How can researchers optimize this compound’s solubility for in vivo applications?

Test co-solvents (e.g., cyclodextrins) or PEGylation strategies (e.g., increasing PEG chain length). Use dynamic light scattering (DLS) to monitor aggregation and in vivo imaging to assess biodistribution .

Tables for Key Data

Property Method Typical Value Reference
Fluorescence λexFluorometry340 nm
Conjugation EfficiencyMALDI-TOF MS85–92%
Solubility in PBSDLS>10 mg/mL

Q. Guidelines for Implementation

  • Use PAA-derived frameworks (e.g., FAQ schema) to structure questions and ensure clarity .
  • Align with FINER/PICOT criteria to maintain methodological rigor .
  • Adhere to NIH reporting standards for preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.